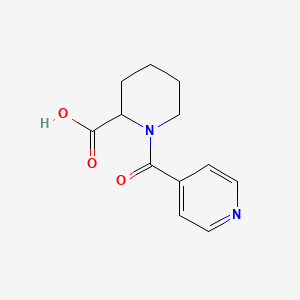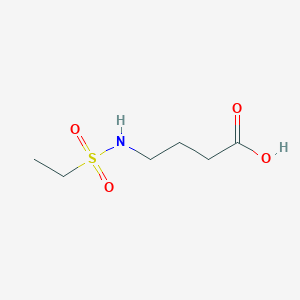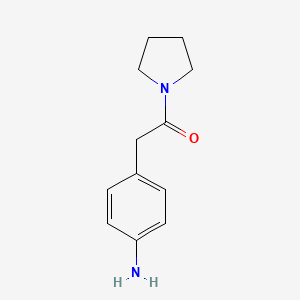
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
説明
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is a useful research compound. Its molecular formula is C16H24BNO2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is involved in the synthesis of boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are calculated and confirmed using density functional theory (DFT) and X-ray diffraction, highlighting their potential in advanced chemical synthesis and structural analysis (Huang et al., 2021).
Application in Polymer Synthesis
This compound is also used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in their main chain. These polymers exhibit high solubility in organic solvents and are obtained through palladium-catalyzed polycondensation, demonstrating its utility in developing new materials with specific properties (Welterlich, Charov, & Tieke, 2012).
Exploration in Electrochemical Applications
The compound is explored in the context of boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries. Its structural variations affect the Lewis acidity of borate, influencing the electrochemical compatibility and performance of the batteries, showing its relevance in energy storage technologies (Kucuk & Abe, 2020).
Contribution to Sensing Technology
It is also employed in the development of Schiff base fluorescent probes for sensitive detection of hydrogen peroxide vapor. The introduction of functional groups to the boron ester enhances its reactivity with hydrogen peroxide, indicating its potential in sensitive and selective sensing applications (Fu et al., 2016).
作用機序
Target of Action
This compound belongs to the class of organoboronic acids and their derivatives, which are known to have a wide range of biological activities and are often used in medicinal chemistry and drug discovery .
Mode of Action
Organoboronic acids and their derivatives are known to interact with various biological targets through covalent bonding, hydrogen bonding, and dipole interactions . They can also undergo transformations within biological systems, leading to changes in their structure and activity .
Biochemical Pathways
Organoboronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions, which are widely used in the synthesis of biologically active compounds .
Pharmacokinetics
Organoboronic acids and their derivatives are generally known for their good bioavailability . They are often well-absorbed and can distribute throughout the body. They can be metabolized in the body, often through oxidation, reduction, and conjugation reactions, and are typically excreted in the urine .
Result of Action
Organoboronic acids and their derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and specific conditions within the biological system . For example, the reactivity of organoboronic acids and their derivatives can be influenced by the presence of water and oxygen .
生化学分析
Biochemical Properties
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound is known to interact with enzymes and proteins through its boron moiety, which can form reversible covalent bonds with nucleophilic sites on biomolecules. This interaction is crucial in enzyme inhibition studies, where the compound can act as a competitive inhibitor by binding to the active site of enzymes. Additionally, this compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis. Studies have also indicated that this compound can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boron moiety in the compound can form reversible covalent bonds with hydroxyl and amino groups on biomolecules, leading to enzyme inhibition or activation. This interaction can alter the conformation of enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of specific genes. These molecular interactions are critical in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models, where it can maintain its inhibitory activity over extended periods. In vivo studies have indicated that the compound’s effects may diminish over time due to metabolic degradation and clearance .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways, without causing significant toxicity. At higher doses, the compound can induce adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity becomes pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters and can bind to intracellular proteins, facilitating its accumulation in specific cellular compartments. This distribution pattern is crucial for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct the compound to specific organelles, enhancing its activity and specificity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJNNJSONWFVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594477 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-90-8 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)






